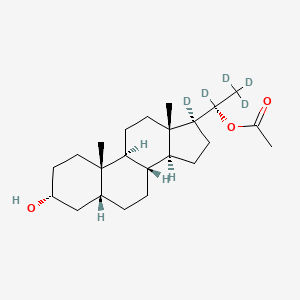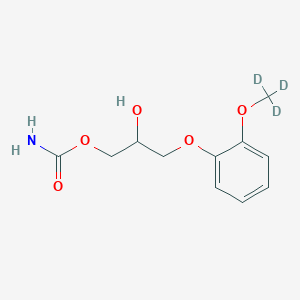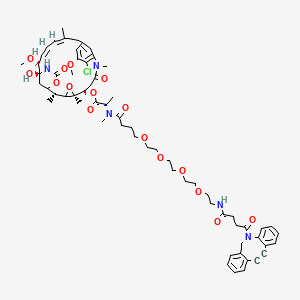
Tuberculosis inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tuberculosis inhibitor 1 is a compound designed to target and inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of ongoing efforts to develop new treatments for tuberculosis, especially in the face of rising drug resistance. Tuberculosis remains a significant global health issue, with millions of new cases and deaths each year .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of hydrazide-hydrazone and thiadiazole derivatives, which are known for their inhibitory activity against Mycobacterium tuberculosis . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets pharmaceutical-grade specifications .
Análisis De Reacciones Químicas
Types of Reactions: Tuberculosis inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, with modifications that improve its binding affinity to the target enzyme or reduce its toxicity. These derivatives are then tested for their biological activity against Mycobacterium tuberculosis .
Aplicaciones Científicas De Investigación
Tuberculosis inhibitor 1 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Tuberculosis inhibitor 1 involves the inhibition of key enzymes essential for the survival and replication of Mycobacterium tuberculosis. One such target is the enoyl-acyl carrier protein reductase (InhA), which plays a crucial role in the biosynthesis of mycolic acid, a major component of the bacterial cell wall . By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to bacterial cell death. Additionally, the compound may interfere with other metabolic pathways, further enhancing its antibacterial activity .
Comparación Con Compuestos Similares
Ethambutol: Inhibits arabinosyltransferases, preventing the formation of essential cell wall components.
Bedaquiline: Targets ATP synthase, disrupting energy production in Mycobacterium tuberculosis.
Uniqueness: Tuberculosis inhibitor 1 is unique in its dual mechanism of action, targeting both the cell wall synthesis and other metabolic pathways. This dual targeting increases its efficacy against drug-resistant strains of Mycobacterium tuberculosis. Additionally, its chemical structure allows for modifications that can enhance its potency and reduce potential side effects, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C34H37N5O3 |
|---|---|
Peso molecular |
563.7 g/mol |
Nombre IUPAC |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-1-[2-(5-naphthalen-2-yl-1H-imidazol-2-yl)-4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C34H37N5O3/c1-22-28(29-16-27(41-2)9-10-30(29)36-22)17-33(40)39-13-12-38(19-23-11-14-42-21-23)20-32(39)34-35-18-31(37-34)26-8-7-24-5-3-4-6-25(24)15-26/h3-10,15-16,18,23,32,36H,11-14,17,19-21H2,1-2H3,(H,35,37) |
Clave InChI |
NKRWOMURAOOUGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N3CCN(CC3C4=NC=C(N4)C5=CC6=CC=CC=C6C=C5)CC7CCOC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


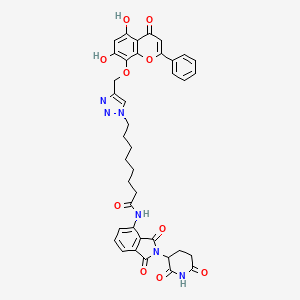
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)
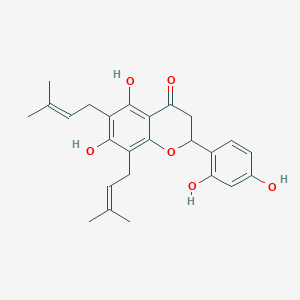

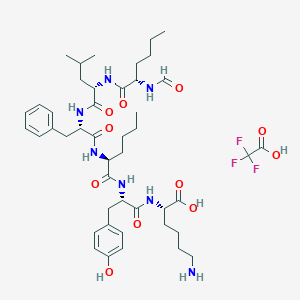
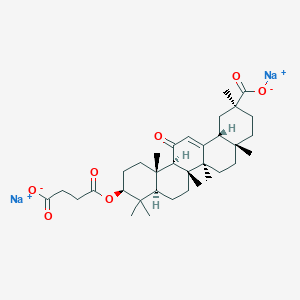
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
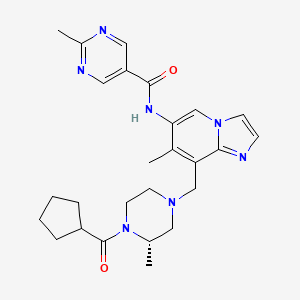
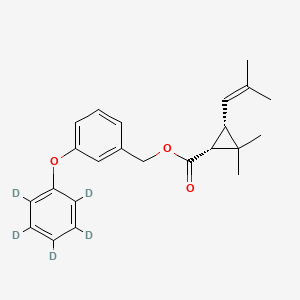
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
